molecular formula C6H5NaO B7820577 sodium;phenoxide

sodium;phenoxide

Cat. No.: B7820577
M. Wt: 116.09 g/mol
InChI Key: NESLWCLHZZISNB-UHFFFAOYSA-M
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:

    Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.

    Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear starch chains into cyclic cyclodextrins.

    Purification: The resulting mixture is purified to isolate the desired cyclodextrin.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic processes. The key steps include:

    Starch Source: Corn, potato, or other starch sources are used.

    Enzymatic Conversion: Cyclodextrin glycosyltransferase is added to the starch slurry to produce cyclodextrins.

    Separation and Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the cyclodextrins.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin molecule, enhancing its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used to introduce functional groups.

Major Products Formed

The major products formed from these reactions include modified cyclodextrins with enhanced solubility, stability, and functional properties.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications:

    Chemistry: Cyclodextrins are used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

    Biology: They are used in drug delivery systems to improve the bioavailability of pharmaceuticals.

    Medicine: Cyclodextrins are used in formulations to enhance the solubility of poorly soluble drugs.

    Industry: They are used in the food industry to encapsulate flavors and fragrances, improving their stability and release properties.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility and stability of the guest molecules, facilitating their use in various applications.

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:

    Calixarenes: These are cyclic oligomers of phenol and formaldehyde, known for their ability to form host-guest complexes.

    Cucurbiturils: These are macrocyclic molecules that can encapsulate guest molecules within their cavity.

    Crown Ethers: These are cyclic compounds that can form complexes with metal ions.

Cyclodextrins are distinct from these compounds due to their biocompatibility, ease of production, and versatility in forming inclusion complexes with a wide range of guest molecules.

Properties

IUPAC Name

sodium;phenoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLWCLHZZISNB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzyl 3-chloroformylpropionate was prepared from benzyl hydrogen succinate (1.96 g) and oxalyl chloride (0.9 ml) in an usual manner. A solution of sodium phenolate, which was prepared from phenol (1.77 g) and sodium hydride (60% dispersion in mineral oil, 1.13 g) in tetrahydrofuran (20 ml), was added to a solution of the acid chloride in tetrahydrofuran (20 ml) at 0° C. After stirred at 0° C. for 30 minutes, the mixture was poured into a mixture of ethyl acetate and 1N hydrochloric acid. The organic layer was separated, washed with water, and dried over magnesium sulfate After evaporation of the solvent, the residue was chromatographed on silica gel (50 g) eluting with a mixture of ethyl acetate and hexane (1:10→1:5) to give benzyl phenyl succinate (2.15 g) as colorless crystals.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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1.77 g
Type
reactant
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Quantity
1.13 g
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reactant
Reaction Step Three
Quantity
20 mL
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solvent
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[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

Sodium phenoxide was prepared by the reaction of phenol (250 mg, 2.7 mmol) and sodium hydride (60% in oil, 106 mg, 2.7 mmol) in dry THF (15 ml) at RT. The solvent was removed in vacuo and replaced with dry DMF (10 ml), 3,5-dichloro-4-(chloromethyl)-2-pyridinamine (300 mg, 1.2 mmol) was added and the mixture heated to 60° C. for 2.5 h. After cooling to RT, the reaction mixture was diluted with water (15 ml) and extracted with diethyl ether (4×15 ml). The combined ethereal extracts were washed with water and saturated brine, dried over MgSO4, then concentrated to a solid. This was crystallised from methylene chloride and hexane to give the title compound as a white solid (219 mg+2nd crop of 45 mg, 1.0 mmol):
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
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reactant
Reaction Step Two
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Octyl-PANA (Product L06 from Ciba) and DODPA (Product L57 from Ciba) were dissolved in petroleum basestocks (Group 1 or 2) to produce oils containing 0.5% antioxidant. The voltammogiams in FIG. 1 were produced by dispensing 400 μL of oil into 5 mL of alcohol (ethanol) solution containing sodium phenate (0.05 molar shaking vial by hand, dispensing 50 μL of 2N aqueous HCl into the alcoholic solution to produce phenol from the sodium phenate in situ. The peak between 6 and 10 seconds in FIG. 1 is produced by the unreacted sodium phenate and indicates that the solution is still basic.
[Compound]
Name
Product L06
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Reaction Step One
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Name
Product L57
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Reaction Step Two
[Compound]
Name
oil
Quantity
400 μL
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
5 mL
Type
reactant
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0 (± 1) mol
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Name
petroleum
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50 μL
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